molecular formula C27H28O7 B579698 (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid CAS No. 17120-54-6

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid

Cat. No.: B579698
CAS No.: 17120-54-6
M. Wt: 464.514
InChI Key: GPASAQPCUVNIGM-SRFJDDQZSA-N
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Description

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is a complex organic compound with the molecular formula C27H28O7 It is a derivative of galactopyranosiduronic acid, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid typically involves the protection of the hydroxyl groups of galactopyranosiduronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the parent galactopyranosiduronic acid.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Galactopyranosiduronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may also act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside: Similar structure but lacks the uronic acid moiety.

    Benzyl beta-D-galactopyranoside: Contains only one benzyl group.

    Benzyl 2-O-benzyl-beta-D-galactopyranosiduronic acid: Similar but with fewer benzyl substitutions.

Uniqueness

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a research tool in various scientific disciplines .

Properties

CAS No.

17120-54-6

Molecular Formula

C27H28O7

Molecular Weight

464.514

IUPAC Name

(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C27H28O7/c28-22-23(31-16-19-10-4-1-5-11-19)25(32-17-20-12-6-2-7-13-20)27(34-24(22)26(29)30)33-18-21-14-8-3-9-15-21/h1-15,22-25,27-28H,16-18H2,(H,29,30)/t22-,23+,24+,25-,27-/m1/s1

InChI Key

GPASAQPCUVNIGM-SRFJDDQZSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O)O

Synonyms

Benzyl 2-O,3-O-dibenzyl-β-D-galactopyranosiduronic acid

Origin of Product

United States

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